molecular formula C16H17NO3S B5746915 methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B5746915
M. Wt: 303.4 g/mol
InChI Key: AGKJEXHCYJVYBJ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with a methyl ester and an amide group linked to an isopropylbenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-2-thiophenecarboxylate with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and the amide linkage play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
  • Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate
  • Methyl 3-[(4-tert-butylbenzoyl)amino]-2-thiophenecarboxylate

Uniqueness

Methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of the isopropyl group on the benzoyl moiety, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding interactions, and overall stability compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 3-[(4-propan-2-ylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-10(2)11-4-6-12(7-5-11)15(18)17-13-8-9-21-14(13)16(19)20-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKJEXHCYJVYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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